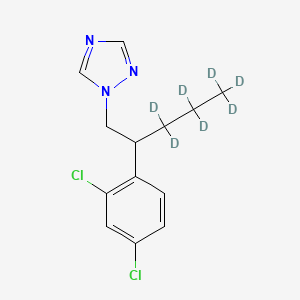
Penconazole-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Penconazole-d7 is a deuterium-labeled derivative of Penconazole, a triazole fungicide. The deuterium labeling is used to trace the compound in various scientific studies. Penconazole itself is widely used to control powdery mildew on crops such as apples, grapes, and vegetables by inhibiting sterol biosynthesis in fungi .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Penconazole-d7 is synthesized from Penconazole by replacing hydrogen atoms with deuterium. The synthesis involves several steps, including Darzen condensation, reduction, esterification, and synthesis using potassium borohydride . The main raw materials used are 2,4-dichloro butyrophenone, sodium methoxide, methyl chloroacetate, methylsulfonyl chloride, and triazole .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient, with high yield and purity, and to meet energy conservation and emission reduction requirements .
Analyse Des Réactions Chimiques
Types of Reactions
Penconazole-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific studies .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various metabolites and derivatives that are used in further scientific research .
Applications De Recherche Scientifique
Penconazole-d7 is used extensively in scientific research due to its deuterium labeling, which allows for precise tracing in studies. Its applications include:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of Penconazole.
Biology: Helps in understanding the metabolic pathways and effects of Penconazole in living organisms.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Penconazole.
Industry: Applied in the development of new fungicides and in environmental studies to trace the movement and degradation of Penconazole in ecosystems .
Mécanisme D'action
Penconazole-d7, like Penconazole, acts as a sterol demethylation inhibitor. It inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to the disruption of cell membrane formation and ultimately the death of the fungal cells . The molecular targets include cytochrome P450-dependent 14α-demethylase, which is crucial for ergosterol biosynthesis .
Comparaison Avec Des Composés Similaires
Penconazole-d7 is compared with other triazole fungicides such as Tebuconazole, Propiconazole, and Myclobutanil. These compounds share similar mechanisms of action but differ in their specific applications, efficacy, and environmental impact. This compound’s uniqueness lies in its deuterium labeling, which provides an advantage in tracing and studying the compound in various scientific contexts .
List of Similar Compounds
- Tebuconazole
- Propiconazole
- Myclobutanil
This compound stands out due to its specific use in research applications, providing valuable insights into the behavior and effects of Penconazole in different environments and organisms.
Propriétés
Formule moléculaire |
C13H15Cl2N3 |
|---|---|
Poids moléculaire |
291.22 g/mol |
Nom IUPAC |
1-[3,3,4,4,5,5,5-heptadeuterio-2-(2,4-dichlorophenyl)pentyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H15Cl2N3/c1-2-3-10(7-18-9-16-8-17-18)12-5-4-11(14)6-13(12)15/h4-6,8-10H,2-3,7H2,1H3/i1D3,2D2,3D2 |
Clé InChI |
WKBPZYKAUNRMKP-NCKGIQLSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CCCC(CN1C=NC=N1)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


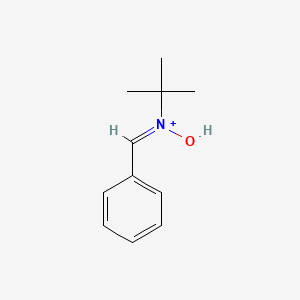
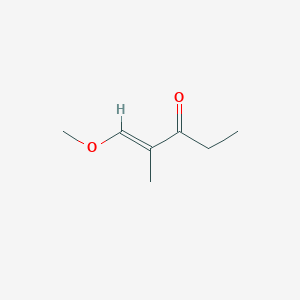
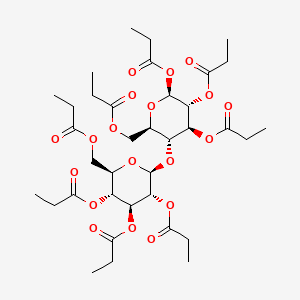
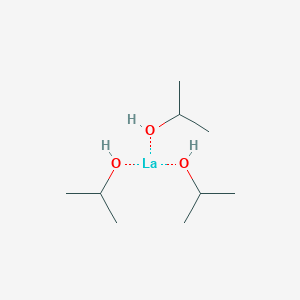
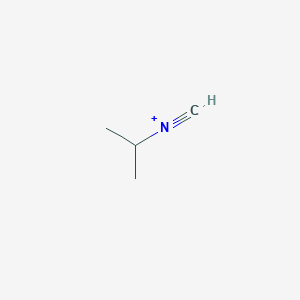
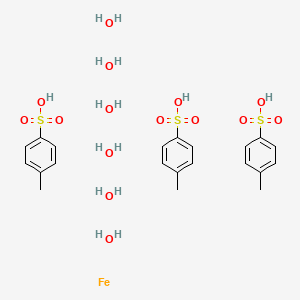
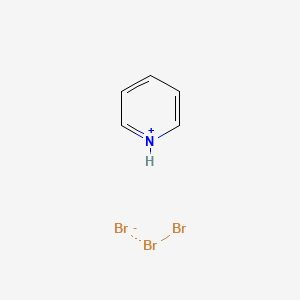
![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)






